N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
Compounds with pyridinyl and pyrazinyl groups are often used in the synthesis of various pharmaceuticals . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The chemical reactions of similar compounds involve C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Activity of Heterocycles : Sulfonamides, including compounds similar to N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide, have been synthesized and shown to have antimicrobial properties. Such compounds are explored for their potential in treating various bacterial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Antibacterial Evaluation of Heterocyclic Compounds : New heterocyclic compounds containing a sulfonamido moiety, akin to the one , have been developed and tested for their antibacterial properties. This research aims at developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Properties
- Synthesis and Radiosensitizing Evaluation of Sulfonamide Derivatives : Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. This research is significant for developing new cancer treatments and radiosensitizing agents (Ghorab et al., 2015).
- Antiproliferative Activities of Pyrazole-sulfonamide Derivatives : Compounds with a structure similar to the one have been studied for their antiproliferative activities against certain cancer cell lines, demonstrating potential in cancer therapy (Mert et al., 2014).
Herbicidal Activity
- Herbicidal Activity of Sulfonamide Compounds : Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, structurally related to the chemical , have shown excellent herbicidal activity, indicating their potential use in agricultural applications (Moran, 2003).
Catalytic Applications
- Catalyst for Synthesis of Derivatives : Sulfonamide derivatives have been used as catalysts in the synthesis of various heterocyclic compounds. This research highlights their importance in facilitating chemical reactions in organic synthesis (Khazaei et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Compounds with similar structures have been found to exhibit significant biological activities, suggesting that this compound may also have notable effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S2/c23-26(24,14-3-1-2-12-16(14)22-25-21-12)20-10-13-15(19-9-8-18-13)11-4-6-17-7-5-11/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNZXWNDVOXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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